molecular formula C46H62N12O14P2 B611286 Tenofovir Alafenamide fumarate CAS No. 1392275-56-7

Tenofovir Alafenamide fumarate

Cat. No.: B611286
CAS No.: 1392275-56-7
M. Wt: 1069.0 g/mol
InChI Key: SVUJNSGGPUCLQZ-FBANTFQHSA-N
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Description

Tenofovir Alafenamide fumarate is a fumarate salt prepared from tenofovir alafenamide by reaction of one molecule of fumaric acid for every two molecules of tenofovir alafenamide . It is a prodrug for tenofovir and is used in combination therapy for the treatment of HIV-1 infection . It is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 12 years of age and older who meet certain requirements .


Synthesis Analysis

®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2) are key intermediates for the practical synthesis of this compound . A chiral synthetic strategy for (S)-2 was efficiently executed capitalizing on a classical Mitsunobu reaction to stereospecifically invert the configuration of chiral carbon in readily accessible ®-HPA (®-4) to deliver (S)-HPA ((S)-4), from which (S)-tenofovir ((S)-3) was in turn prepared and further transformed into (S)-2 .


Molecular Structure Analysis

The single-crystal structure of TAF fumarate hemihydrate (2, TAF:fumarate:H2O = 2:2:1) has been reported. Compound 2 is initially documented as a salt in which one proton of the fumaric acid migrates to the amine group of the adenine moiety in TAF .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C46H62N12O14P2 and a molecular weight of 1069.0 g/mol .

Scientific Research Applications

Antiviral Applications

Tenofovir Alafenamide fumarate (TAF) has shown significant applications in the treatment of chronic hepatitis B (CHB) and HIV infection. In CHB, TAF demonstrates a broad, potent, and sustained virologic response. Long-term maintenance of viral suppression with TAF results in the regression of fibrosis and cirrhosis without the detection of tenofovir-resistant HBV variants (Lou, 2013). In HIV treatment, TAF-containing regimens have been noted for their improved renal and bone safety compared to tenofovir disoproxil fumarate (TDF)-containing regimens (Sax et al., 2015).

Improved Pharmacokinetics and Safety

TAF is distinguished by its improved pharmacokinetics, enabling more efficient delivery of the active metabolite to target cells at lower doses. This efficiency reduces systemic exposure to the drug, which is beneficial for patient safety. Clinical trials have consistently shown that TAF has superior bone and renal safety profiles compared to TDF (Chan et al., 2016), (Buti et al., 2016).

Application in Pre-Exposure Prophylaxis (PrEP)

TAF, in combination with emtricitabine, has been studied for its efficacy in HIV pre-exposure prophylaxis (PrEP). The combination has demonstrated non-inferior efficacy to the TDF-based regimen for HIV prevention, with more favorable effects on bone mineral density and renal biomarkers (Mayer et al., 2020).

Comparative Efficacy with Tenofovir Disoproxil Fumarate

Studies comparing TAF with TDF in various populations, including those with HBeAg-positive and HBeAg-negative chronic hepatitis B virus infection, consistently show that TAF is non-inferior to TDF in efficacy. TAF also presents improved bone and renal effects in these patient groups (Agarwal et al., 2015), (Lampertico et al., 2020).

Considerations in Preclinical Studies

When evaluating TAF and TFV concentrations in preclinical studies, interspecies differences in plasma stability of TAF should be considered. TAF stability varies across species, highlighting the importance of considering these differences in preclinical drug delivery systems (Parsons et al., 2020).

TAF in Fixed-Dose Combinations

TAF has become a key component in multiple combination products for HIV treatment, including as a monotherapy for HBV and combined with emtricitabine for PrEP (Lee & Cheng, 2022).

Mechanism of Action

Target of Action

Tenofovir Alafenamide Fumarate (TAF) is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B virus (HBV) and HIV-1 . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .

Mode of Action

TAF is a prodrug, which means it is inactive in its administered form and must be metabolized within the body to its active form . It is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate . Tenofovir diphosphate inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .

Biochemical Pathways

TAF is activated inside the target cells, where it is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation process is crucial for the drug’s efficacy, as it allows for high intracellular concentrations of the active drug .

Pharmacokinetics

TAF is characterized by low systemic levels but high intracellular concentrations . This property allows it to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . The drug’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its improved oral bioavailability and intestinal diffusion .

Result of Action

The primary result of TAF’s action is the inhibition of viral replication, leading to a decrease in viral load . This is evidenced by the reduction of HBV DNA levels observed in patients treated with TAF . Additionally, TAF has been shown to be effective against HIV, herpes simplex virus-2, and hepatitis B virus .

Action Environment

The action of TAF can be influenced by various environmental factors. For instance, the drug’s renal safety profile was developed to improve upon that of its counterpart, tenofovir disoproxil . Furthermore, the drug’s efficacy can be affected by the patient’s liver disease status . It is indicated for the treatment of chronic hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease .

Future Directions

Tenofovir Alafenamide fumarate is being explored for long-acting, controlled drug administration from subdermal implants for HIV prophylaxis . The advancement of increasingly effective therapeutics has led to a new frontier in HIV treatment, notably the search for options that retain high potency but improved tolerability and long-term safety profiles .

Biochemical Analysis

Biochemical Properties

Tenofovir Alafenamide fumarate plays a crucial role in biochemical reactions by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication. The compound interacts with several biomolecules, including enzymes and proteins. Specifically, it is converted to tenofovir diphosphate within cells, which competes with natural substrates and incorporates into viral DNA, leading to chain termination . This interaction effectively halts the replication of the virus, making this compound a potent antiviral agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, the compound reduces viral load and prevents the destruction of CD4+ T cells, thereby preserving immune function . Additionally, it has been shown to have a favorable safety profile with minimal impact on renal and bone health compared to its predecessor .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to tenofovir diphosphate within cells. This active metabolite inhibits HIV-1 reverse transcriptase by competing with natural deoxynucleotide substrates and incorporating into the viral DNA. This incorporation results in premature termination of the DNA chain, effectively blocking viral replication . The compound’s high intracellular concentration and low systemic exposure contribute to its enhanced antiviral efficacy and reduced toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and a favorable degradation profile, maintaining its antiviral activity over extended periods . Long-term studies have shown that it continues to suppress viral replication effectively without significant resistance development . Additionally, its stability in various solvents and storage conditions ensures consistent performance in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound are sufficient to achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate . This results in potent antiviral activity with minimal toxicity. At higher doses, some adverse effects, such as gastrointestinal disturbances and mild renal toxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. Upon administration, it is rapidly absorbed and converted to tenofovir by cellular esterases . Tenofovir is then phosphorylated to its active form, tenofovir diphosphate, which exerts its antiviral effects. The compound interacts with various enzymes, including esterases and kinases, to facilitate its conversion and activation . These metabolic processes ensure efficient delivery of the active drug to target cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound exhibits concentration-dependent permeability across cell membranes, with higher doses resulting in increased intracellular accumulation . It is efficiently transported to lymphoid tissues, where it exerts its antiviral effects. The compound’s favorable distribution profile ensures effective targeting of viral reservoirs and sustained suppression of viral replication .

Subcellular Localization

This compound is primarily localized within the cytoplasm of infected cells. Its active metabolite, tenofovir diphosphate, accumulates in the cytoplasm and inhibits viral replication by targeting the reverse transcriptase enzyme . The compound’s subcellular localization is crucial for its antiviral activity, as it ensures direct interaction with the viral replication machinery. Additionally, the compound’s stability and resistance to degradation within the cytoplasm contribute to its prolonged antiviral effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Alafenamide fumarate involves the coupling of Tenofovir Alafenamide with fumaric acid through a condensation reaction.", "Starting Materials": ["Tenofovir Alafenamide", "Fumaric acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Methanol"], "Reaction": [ "Step 1: Dissolve Tenofovir Alafenamide and fumaric acid in DMF.", "Step 2: Add DCC as a coupling reagent and stir the mixture at room temperature for several hours.", "Step 3: Filter the mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate to obtain the crude product.", "Step 5: Purify the crude product using methanol to obtain Tenofovir Alafenamide fumarate." ] }

CAS No.

1392275-56-7

Molecular Formula

C46H62N12O14P2

Molecular Weight

1069.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1

InChI Key

SVUJNSGGPUCLQZ-FBANTFQHSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAF;  GS734;  GS-734;  GS 734;  GS 7340;  GS-7340;  GS7340;  Tenofovir alafenamide hemifumarate;  Tenofovir alafenamide fumarate (2:1);  Genvoya.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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